REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>ClCCl.O>[NH:11]1[CH:15]=[CH:14][N:13]=[C:12]1[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
86.6 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Any undissolved solid is removed by filtration
|
Type
|
WASH
|
Details
|
the separated organic solution is then repeatedly washed with water (5×200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove excess imidazole
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The crude product obtained upon evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
can be purified by trituration with cold diethyl ether (200 mL)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)CC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |